"1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride" synthesis from L-proline
"1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride" synthesis from L-proline
Executive Summary
This guide details the synthesis of (S)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride starting from the chiral pool material L-Proline .[1][2] This specific moiety is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of substituted benzamides (e.g., sulpiride analogues) and as a chiral auxiliary in asymmetric catalysis.[2][3]
Critical Safety Advisory: The target molecule belongs to the class of
Strategic Pathway Analysis
The selected synthetic route prioritizes enantiomeric retention and scalability . While direct alkylation of prolinol is possible, the "Acid First" route (N-benzylation of L-proline followed by reduction) is preferred to avoid handling the highly water-soluble and difficult-to-purify free prolinol at the initial stage.[1][2][3]
The Pathway:
-
N-Alkylation: L-Proline
N-Benzyl-L-proline (via Benzyl Chloride).[1][2][3] -
Reduction: N-Benzyl-L-proline
N-Benzyl-L-prolinol (via LiAlH ). -
Chlorination: N-Benzyl-L-prolinol
Target Chloride (via SOCl ).
Visual Workflow (DOT)
Figure 1: Three-step synthetic pathway from L-Proline to the target hydrochloride salt.[1][2][3][4][5][6]
Detailed Experimental Protocols
Step 1: Synthesis of N-Benzyl-L-proline
Objective: Protection of the amine while retaining the carboxylic acid for subsequent reduction.
-
Reagents: L-Proline (1.0 eq), Benzyl Chloride (1.2 eq), KOH (3.0 eq), Isopropanol (IPA).[2][3]
-
Mechanism:
substitution. The use of IPA/KOH creates a heterogeneous basic environment that promotes alkylation while minimizing racemization.
Protocol:
-
Charge a reaction vessel with L-Proline (115.1 g, 1.0 mol) and Isopropanol (600 mL).
-
Add KOH (168.3 g, 3.0 mol) pellets. The mixture will be a slurry.
-
Heat to 40°C. Add Benzyl Chloride (151.9 g, 1.2 mol) dropwise over 60 minutes. Note: Exothermic reaction.[1][2][3]
-
Stir at 40–50°C for 6–8 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2][3][6]
-
Workup: Cool to room temperature. Adjust pH to 5–6 using concentrated HCl.
-
Add Chloroform (500 mL) and stir overnight. Filter off the inorganic salts (KCl).[2][3]
-
Evaporate the filtrate to dryness. Recrystallize the residue from Acetone/Ethanol to yield N-Benzyl-L-proline .[1][2]
-
Target Yield: 85–90%
-
Physical State: White crystalline solid.[2]
-
Step 2: Reduction to N-Benzyl-L-prolinol
Objective: Conversion of the carboxylic acid to the primary alcohol.
-
Reagents: N-Benzyl-L-proline (1.0 eq), LiAlH
(1.5 eq), Anhydrous THF. -
Causality: LiAlH
is chosen over Borane or NaBH for its rapid and complete reduction of the carboxylate to the alcohol without affecting the N-benzyl group.[1]
Protocol:
-
Safety: Flame-dry all glassware.[1] Maintain inert atmosphere (
or Ar).[2][3] -
Suspend LiAlH
(28.5 g, 0.75 mol) in anhydrous THF (400 mL) and cool to 0°C. -
Dissolve N-Benzyl-L-proline (102.6 g, 0.5 mol) in anhydrous THF (200 mL) and add dropwise to the LAH suspension. Caution: Vigorous hydrogen evolution.[1][2][3]
-
Allow to warm to room temperature, then reflux for 3 hours.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
Stir until the aluminum salts become granular and white. Filter through Celite.[6]
-
Concentrate the filtrate to yield N-Benzyl-L-prolinol as a pale yellow oil.[1][2]
-
Target Yield: 90–95%
-
Purity: Sufficient for next step without distillation.
-
Step 3: Chlorination to 1-Benzyl-2-(chloromethyl)pyrrolidine HCl
Objective: Stereoselective substitution of the hydroxyl group with chloride.
-
Reagents: N-Benzyl-L-prolinol (1.0 eq), Thionyl Chloride (
, 1.2 eq), Chloroform (CHCl ) or DCM.[1][2][3] -
Mechanism (Critical): This reaction proceeds with Retention of Configuration .[2][3][7][8]
Protocol:
-
Dissolve N-Benzyl-L-prolinol (95.6 g, 0.5 mol) in dry CHCl
(300 mL). Cool to 0°C. -
Add Thionyl Chloride (71.4 g, 0.6 mol) dropwise. Maintain temp < 10°C to prevent decomposition.
-
Allow to warm to room temperature, then reflux for 2 hours. Evolution of
and gas will occur (scrub gases).[2][3] -
Evaporate solvent and excess
under reduced pressure. -
Crystallization: Dissolve the residue in minimal hot ethanol and precipitate with diethyl ether or acetone.
-
Filter and dry under vacuum to obtain (S)-1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride .[1][2][3]
Stereochemical Mechanism & Quality Control
The retention of stereochemistry is the defining feature of this synthesis. The formation of the aziridinium intermediate is robust, but thermal stress or nucleophilic solvents can disrupt it.[3]
Mechanism Visualization (DOT)
Figure 2: Double inversion mechanism via the Aziridinium ion resulting in net retention of configuration.[1][2][3]
Data Specification Table
| Parameter | Specification | Method |
| Appearance | White to Off-white Solid | Visual |
| Melting Point | 158–162°C (HCl salt) | Capillary Method |
| Specific Rotation | Polarimetry | |
| Identity | Matches Reference Standard | H-NMR / IR |
| Enantiomeric Excess | > 98% ee | Chiral HPLC |
References
-
N-Benzylation Protocol: ChemicalBook. "Synthesis of N-Benzyl-L-Proline." Accessed Oct 2023. Link
-
Reduction Methodology: Organic Syntheses, Coll.[2][3] Vol. 10, p. 423 (2004).[2][3] "Reduction of Amino Acids to Amino Alcohols: Prolinol." Link[2][3]
-
Chlorination Mechanism (Retention): Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Mechanism and Stereochemistry." Link
-
Aziridinium Ion Participation: National Institutes of Health (NIH).[2][3] "Stereoretentive Chlorination of Cyclic Alcohols." Link
-
Safety & Toxicology: PubChem. "Benzyl Chloride & Derivatives Safety Data." Link[2][3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. careerendeavour.com [careerendeavour.com]
- 8. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
